4-Amino-3,5-dimethylbenzenesulfonamide

Descripción

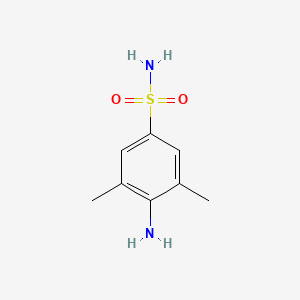

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCRGXBJVRUQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286095 | |

| Record name | 4-amino-3,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-89-0 | |

| Record name | NSC43757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Amino-3,5-dimethylbenzenesulfonamide: Properties, Synthesis, and Applications

This document serves as a comprehensive technical guide on 4-amino-3,5-dimethylbenzenesulfonamide, a substituted aromatic sulfonamide. As a niche chemical, specific, publicly available experimental data for this compound is limited. Therefore, this guide synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust overview for researchers, scientists, and drug development professionals. The focus is on its inferred chemical properties, a viable synthetic pathway, and its potential as a versatile intermediate in medicinal chemistry.

Molecular Structure and Identification

4-Amino-3,5-dimethylbenzenesulfonamide is a primary arylsulfonamide. The core structure consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂) and an amino group (-NH₂) at positions 1 and 4, respectively. Two methyl groups (-CH₃) are located at positions 3 and 5, flanking the amino group. This symmetrical substitution pattern significantly influences its chemical and spectroscopic properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-Amino-3,5-dimethylbenzenesulfonamide |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| CAS Number | Not prominently indexed in public databases. |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)N)S(=O)(=O)N |

Physicochemical Properties (Inferred)

Direct experimental data for the physicochemical properties of 4-amino-3,5-dimethylbenzenesulfonamide are not widely reported. However, based on the properties of analogous compounds such as 4-aminobenzenesulfonamide (sulfanilamide) and its various alkylated derivatives, we can infer the following characteristics.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | White to off-white crystalline solid. | Consistent with the physical state of similar aromatic sulfonamides. |

| Melting Point | Expected to be >150 °C. | The presence of strong intermolecular hydrogen bonding (from both -NH₂ and -SO₂NH₂ groups) and a rigid, symmetrical aromatic core typically results in a high melting point. For comparison, sulfanilamide melts at 165-166 °C. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] | The sulfonamide and amino groups provide polarity and hydrogen bonding capability, allowing for some aqueous solubility. The aromatic ring and methyl groups contribute to its solubility in organic solvents. |

| pKa | The sulfonamide proton (-SO₂NH₂) is expected to have a pKa around 10-11, while the anilinic proton (-NH₃⁺) will have a pKa around 2-3. | The electron-withdrawing nature of the sulfonyl group makes the sulfonamide proton weakly acidic. The amino group is a weak base, typical for anilines. |

Proposed Synthesis Pathway

The synthesis of 4-amino-3,5-dimethylbenzenesulfonamide can be logically approached from the readily available starting material, 3,5-dimethylaniline. A robust, four-step synthesis is proposed, involving protection of the reactive amino group, introduction of the sulfonamide functionality, and subsequent deprotection. This pathway is a standard and reliable method for preparing substituted arylsulfonamides.[2]

Sources

Molecular Architecture and Synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide: A Technical Guide

Executive Summary

In the landscape of rational drug design, sulfonamides represent a privileged class of pharmacophores, historically foundational as antimicrobial agents and currently pivotal in the development of metalloenzyme inhibitors. 4-Amino-3,5-dimethylbenzenesulfonamide is a highly specialized, sterically hindered aniline derivative. The strategic placement of two methyl groups flanking the primary amine fundamentally alters the molecule's spatial geometry, electron density, and binding kinetics compared to its unsubstituted analog, sulfanilamide. This guide explores the physicochemical profiling, mechanistic utility, and a self-validating synthetic methodology for this compound, tailored for drug development professionals.

Molecular Architecture & Physicochemical Profiling

The IUPAC name of the compound is 4-amino-3,5-dimethylbenzenesulfonamide . Structurally, it consists of a central benzene ring substituted with a primary amino group at position 4, two methyl groups at positions 3 and 5, and a sulfonamide moiety at position 1.

The ortho-disubstitution of the methyl groups relative to the amino group restricts the rotational freedom of the amine. This steric shielding decreases the nucleophilicity of the nitrogen, a critical factor when designing prodrugs that require subsequent functionalization at this site.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics necessary for analytical verification and pharmacokinetic modeling .

| Parameter | Value |

| IUPAC Name | 4-amino-3,5-dimethylbenzenesulfonamide |

| CAS Registry Number | 7356-89-0 |

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.26 g/mol |

| Hydrogen Bond Donors | 2 (-NH2, -SO2NH2) |

| Hydrogen Bond Acceptors | 3 (N, O, O) |

| Rotatable Bonds | 1 |

| Physical State | Solid (Crystalline powder) |

Pharmacophore Role & Mechanistic Application

The primary application of the benzenesulfonamide scaffold lies in its ability to act as a Zinc-Binding Group (ZBG) in metalloenzymes, most notably Carbonic Anhydrase (CA) .

When binding to the CA active site, the deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule, establishing a stable tetrahedral coordination geometry. Simultaneously, the oxygen atoms of the sulfonyl group participate in critical hydrogen bonding with the backbone amide of the Thr199 residue .

The addition of the 3,5-dimethyl groups is a deliberate structural modification. In high-affinity inhibitor design, these methyl groups introduce significant steric bulk. This steric hindrance dictates the spatial limitations of the active site fit, preventing the molecule from binding to off-target CA isoforms by clashing with specific amino acid residues lining the hydrophobic pocket. This mechanism effectively modulates enzyme isoform selectivity .

Caption: Logical relationship of pharmacophore elements in Carbonic Anhydrase binding.

Experimental Protocol: De Novo Synthesis

The synthesis of 4-amino-3,5-dimethylbenzenesulfonamide from 2,6-dimethylaniline follows a classic four-step sequence: Protection, Chlorosulfonation, Amination, and Deprotection. This protocol is engineered as a self-validating system, ensuring that each intermediate step can be analytically confirmed before proceeding.

Step 1: Amine Protection (Acetylation)

-

Procedure : Dissolve 1.0 equivalent of 2,6-dimethylaniline in glacial acetic acid. Slowly add 1.1 equivalents of acetic anhydride dropwise at 0 °C. Warm to room temperature and stir for 2 hours. Pour into ice water to precipitate the product.

-

Causality : The primary amine is highly susceptible to oxidative degradation by chlorosulfonic acid. Acetylation protects the amine and moderates the activating effect of the nitrogen. This directs the incoming sulfonyl group exclusively to the para position (position 4), while the meta positions are sterically blocked by the existing methyl groups.

-

Self-Validation : Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) will show complete consumption of the starting material. The resulting N-(2,6-dimethylphenyl)acetamide presents as a distinct white precipitate upon aqueous quenching.

Step 2: Chlorosulfonation

-

Procedure : Cool 5.0 equivalents of chlorosulfonic acid to 0 °C. Slowly add N-(2,6-dimethylphenyl)acetamide in small portions, maintaining the internal temperature below 10 °C. Heat the mixture to 60 °C for 3 hours.

-

Causality : A large excess of chlorosulfonic acid acts as both the electrophilic reagent and the solvent. The initial reaction forms the sulfonic acid, while the excess reagent converts it to the highly reactive sulfonyl chloride. Strict temperature control prevents poly-sulfonation.

-

Self-Validation : Quench a 1 mL reaction aliquot into crushed ice. The rapid formation of a crystalline solid confirms the presence of 4-acetamido-3,5-dimethylbenzene-1-sulfonyl chloride. If the aliquot "oils out," it indicates an incomplete reaction or excessive ambient moisture.

Step 3: Amination

-

Procedure : Carefully pour the entire reaction mixture from Step 2 onto crushed ice to precipitate the sulfonyl chloride. Filter immediately and resuspend the wet cake in cold concentrated aqueous ammonia (28%) at 0 °C. Stir vigorously for 4 hours.

-

Causality : Sulfonyl chlorides are moisture-sensitive but react significantly faster with ammonia than with water. Utilizing cold aqueous ammonia ensures complete conversion to the sulfonamide while minimizing competitive hydrolysis back to the inactive sulfonic acid.

-

Self-Validation : The product, 4-acetamido-3,5-dimethylbenzenesulfonamide, is insoluble in the basic aqueous ammonia medium and can be isolated via simple vacuum filtration.

Step 4: Deprotection (Hydrolysis)

-

Procedure : Suspend the intermediate in 6M HCl and reflux for 2 hours. Cool the solution and neutralize cautiously with 2M NaOH to pH 7–8 to precipitate the free base.

-

Causality : Acidic hydrolysis selectively cleaves the amide bond without degrading the robust sulfonamide group. Neutralization is mandatory to recover the free amine, as it remains protonated and soluble in the acidic reflux medium.

-

Self-Validation : The final product will precipitate cleanly at neutral pH.

Caption: Step-by-step synthesis workflow of 4-amino-3,5-dimethylbenzenesulfonamide.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 4-amino-3,5-dimethylbenzenesulfonamide, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required .

-

1H NMR (DMSO-d6, 400 MHz) :

-

δ 7.25 (s, 2H, Ar-H) : Represents the symmetric meta-protons on the benzene ring.

-

δ 6.95 (br s, 2H, -SO2NH2) : Sulfonamide protons (exchangeable with D2O).

-

δ 5.20 (br s, 2H, -NH2) : Primary amine protons (exchangeable with D2O). The reappearance of this peak and the disappearance of the acetyl methyl peak (~2.0 ppm) confirms successful deprotection.

-

δ 2.15 (s, 6H, -CH3) : The two symmetric methyl groups.

-

-

ESI-MS (m/z) : Calculated for C8H12N2O2S [M+H]+ is 201.06. Found: ~201.1.

References

Introduction: The Enduring Legacy of the Benzenesulfonamide Scaffold

An In-Depth Technical Guide to 4-Amino-3,5-dimethylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, a "privileged scaffold" that has given rise to a vast array of therapeutic agents since the discovery of the first sulfa drugs.[1] These compounds have demonstrated a remarkable breadth of biological activity, serving as antibacterial, anticancer, anti-inflammatory, and diuretic agents.[2][3] Their mechanism of action often involves the competitive inhibition of key enzymes, a property that can be finely tuned by altering the substitution pattern on the aromatic ring.[4] This guide focuses on a specific, yet underexplored derivative: 4-Amino-3,5-dimethylbenzenesulfonamide. While this compound is not widely cataloged, its structural features—a primary amine at the 4-position and methyl groups flanking the sulfonamide group—suggest intriguing possibilities for modulating its physicochemical properties and biological targets. This document provides a comprehensive overview of its predicted properties, a robust and logical synthetic pathway, analytical characterization methods, and its potential applications in drug discovery, all grounded in the established chemistry of its close analogs.

PART 1: Identification and Physicochemical Properties

A thorough search of chemical databases does not yield a specific CAS (Chemical Abstracts Service) registry number for 4-Amino-3,5-dimethylbenzenesulfonamide. This suggests that the compound is not commercially available or widely synthesized. However, based on its structure, we can predict its properties and compare them to well-characterized analogs.

The core structure consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), an amino group (-NH₂), and two methyl groups (-CH₃). The amino group at the para-position is a common feature of many biologically active sulfonamides. The methyl groups at the 3 and 5 positions are expected to increase the lipophilicity of the molecule compared to the parent sulfanilamide. This increased lipophilicity can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and may enhance its ability to cross biological membranes.

| Property | 4-Amino-3,5-dimethylbenzenesulfonamide (Predicted) | Sulfanilamide (CAS: 63-74-1) | 4-Amino-3-methylbenzenesulfonamide (CAS: 53297-70-4) |

| Molecular Formula | C₈H₁₂N₂O₂S | C₆H₈N₂O₂S | C₇H₁₀N₂O₂S |

| Molecular Weight | 200.26 g/mol | 172.20 g/mol | 186.23 g/mol |

| Appearance | Expected to be a solid | White crystalline powder | Solid |

| Melting Point | Predicted >150 °C | 164-166 °C | Not widely reported |

| Solubility | Predicted to have low solubility in water, soluble in organic solvents like ethanol, acetone. | Slightly soluble in water, soluble in acetone, ethanol. | Data not readily available |

| pKa | The amino group will be weakly basic; the sulfonamide NH is weakly acidic. | ~10.4 (sulfonamide NH) | Data not readily available |

PART 2: A Proposed Four-Step Synthesis with Mechanistic Rationale

The synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide can be logically approached from the commercially available starting material, 3,5-dimethylaniline. The proposed pathway involves four key steps: protection of the highly reactive amino group, introduction of the sulfonyl chloride functionality, amination to form the sulfonamide, and finally, deprotection to yield the target compound. This sequence is designed to ensure high regioselectivity and good overall yield.

Figure 1: Proposed Synthetic Pathway A four-step synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide.

Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

-

Rationale: The amino group of 3,5-dimethylaniline is a strong activating group for electrophilic aromatic substitution, which can lead to side reactions during chlorosulfonation. To ensure selective substitution at the para-position and prevent reaction at the nitrogen atom, the amino group is protected as an acetamide.

-

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 eq.) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

-

Gently reflux the mixture for 30-60 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the cooled reaction mixture into a beaker of ice water with stirring to precipitate the product.

-

Collect the white precipitate of N-(3,5-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

-

Step 2: Chlorosulfonation

-

Rationale: This is a key electrophilic aromatic substitution step where the sulfonyl chloride group is introduced onto the benzene ring. The acetamido group is an ortho-, para-director. Due to steric hindrance from the two meta-methyl groups, the substitution is strongly directed to the para-position.[5]

-

Procedure:

-

In a dry, three-necked flask equipped with a mechanical stirrer and a gas trap, carefully add chlorosulfonic acid (5.0 eq.).[5]

-

Cool the acid in an ice bath to 10-15 °C.

-

Gradually add the dried N-(3,5-dimethylphenyl)acetamide (1.0 eq.) in small portions, keeping the temperature below 20 °C. Hydrogen chloride gas will be vigorously evolved.[6]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 1-2 hours to ensure the reaction goes to completion.[5]

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a fume hood.

-

The solid 4-acetamido-3,5-dimethylbenzenesulfonyl chloride will precipitate. Collect the product by vacuum filtration and wash thoroughly with cold water. The crude product should be used immediately in the next step due to its hydrolytic instability.[7]

-

Step 3: Amination

-

Rationale: The sulfonyl chloride is a reactive electrophile. It readily reacts with a nucleophile like ammonia in a nucleophilic substitution reaction to form the sulfonamide.[8]

-

Procedure:

-

Transfer the crude, moist 4-acetamido-3,5-dimethylbenzenesulfonyl chloride to an Erlenmeyer flask.

-

Add concentrated aqueous ammonia (approx. 10 eq.) and stir the mixture.[9]

-

Heat the mixture in a water bath at 70-80 °C for 30 minutes. The initial suspension should become a more homogenous paste.

-

Cool the reaction mixture in an ice bath.

-

Acidify the mixture with dilute HCl to neutralize excess ammonia.

-

Collect the precipitated N-(4-sulfamoyl-2,6-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

-

Step 4: Deprotection (Hydrolysis)

-

Rationale: The final step is to remove the acetyl protecting group to reveal the primary amine. This is achieved by acid-catalyzed hydrolysis of the amide bond. The sulfonamide bond is stable under these conditions.[10]

-

Procedure:

-

Place the dried N-(4-sulfamoyl-2,6-dimethylphenyl)acetamide in a round-bottom flask.

-

Add a sufficient amount of dilute hydrochloric acid (e.g., 3 M HCl).

-

Reflux the mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the solution and carefully neutralize it with a base such as sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 7.

-

The target compound, 4-Amino-3,5-dimethylbenzenesulfonamide, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

-

PART 3: Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized 4-Amino-3,5-dimethylbenzenesulfonamide.

Figure 2: Analytical Workflow A typical workflow for the characterization of the final product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of sulfonamides.[11][12] A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used with UV detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two methyl groups, a broad singlet for the two protons of the amino group, and another broad singlet for the two protons of the sulfonamide group.

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the four types of aromatic carbons and a signal for the methyl carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₁₂N₂O₂S) by providing a highly accurate mass measurement. The mass spectrum may also show characteristic fragmentation patterns.

PART 4: Potential Applications in Drug Development

The 4-Amino-3,5-dimethylbenzenesulfonamide structure holds significant potential for applications in various therapeutic areas, primarily due to the established bioactivity of the sulfonamide scaffold.

Figure 3: Potential Biological Targets The core scaffold is linked to several key areas of therapeutic intervention.

-

Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[13][14] Inhibition of specific CA isoforms has applications in treating glaucoma, edema, and certain types of cancer.[15][16] The substitution pattern on the benzene ring is crucial for isoform selectivity. The 3,5-dimethyl substitution could offer a unique steric and electronic profile, potentially leading to selective inhibition of tumor-associated isoforms like CA IX and XII.

-

Antibacterial Agents: The 4-aminobenzenesulfonamide core is famous for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase in the bacterial folic acid synthesis pathway.[17][18] While bacterial resistance to older sulfa drugs is widespread, novel derivatives continue to be explored. The increased lipophilicity from the dimethyl groups might enhance bacterial cell wall penetration, potentially restoring activity against some resistant strains.[19]

-

Anticancer and Other Therapeutic Areas: The sulfonamide scaffold is present in a variety of anticancer drugs. The inhibitory effects on carbonic anhydrases, particularly the tumor-associated isoforms that are involved in pH regulation and tumor progression, is a key mechanism. Furthermore, sulfonamide derivatives have been investigated for a wide range of other activities, including anti-inflammatory and antiviral properties.[4]

Conclusion

While 4-Amino-3,5-dimethylbenzenesulfonamide may not be a readily available compound, its synthesis is highly feasible through established chemical transformations. This guide provides a comprehensive framework for its preparation and characterization, grounded in the principles of organic synthesis and analytical chemistry. The structural features of this molecule—the core 4-aminobenzenesulfonamide scaffold combined with a unique 3,5-dimethyl substitution pattern—make it a compelling target for further investigation. Its potential as a selective carbonic anhydrase inhibitor or as a novel antibacterial agent warrants exploration by researchers in medicinal chemistry and drug development. The protocols and insights provided herein are intended to serve as a valuable resource for unlocking the therapeutic potential of this and other novel sulfonamide derivatives.

References

- Subudhi, B.B., & Ghosh, G. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Derivatives of Sulfanilamide. Bulletin of the Chemical Society of Ethiopia, 26(3), 455-460.

- Polsongkram, B., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Medicinal Chemistry Research, 25, 2340–2351.

- Gudaitis, P., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Chemistry of Heterocyclic Compounds, 54(12), 1143-1153.

- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7466-7479.

- Alafeefy, A.M., et al. (2014). Substituted benzene sulfonamides incorporating 1,3,5-triazinyl moieties potently inhibit human carbonic anhydrases II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 24(5), 1310-1314.

- Fukin, K., et al. (2011). A Copper-Catalyzed One-Pot Three-Component Synthesis of N-Sulfonyl-1,2,3-triazoles. Organic Syntheses, 88, 233.

- Jampilek, J., et al. (2019). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Molecules, 24(20), 3762.

- Wojcik, M., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. International Journal of Molecular Sciences, 24(14), 11765.

- Yeliz, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17.

- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).

- Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.

- Yeliz, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17.

- Vega-Hissi, E.G., et al. (2013). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling, 19(8), 3293-3304.

- Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. (n.d.). PrepChem.com.

- Qiu, Y. D., & Lv, X. X. (2005). Synthesis of 4-amino-3,5-dichlorobenzenesulfonamide. Chinese Journal of Medicinal Chemistry, 15, 301-302.

- Supuran, C.T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(5), 359-370.

- p-ACETAMINOBENZENESULFONYL CHLORIDE. (1922). Organic Syntheses, 2, 1.

- Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3215.

- Baranauskiene, L., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS ONE, 16(6), e0253608.

- Vasanthanathan, P., et al. (2009). Prediction of Physicochemical Properties. In In Silico ADME and Toxicology.

- Seydel, J. K. (1968). Sulfonamides, structure and activity. Journal of pharmaceutical sciences, 57(9), 1455-1478.

- PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. (2017).

- An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide. (2025). BenchChem.

- Akerele, J. O., & Chetty, N. (2003). Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA). African journal of medicine and medical sciences, 32(1), 17–21.

- Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide. (2025). BenchChem.

- Scozzafava, A., et al. (2016). Biological activities of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-24.

- Gudaitis, P., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 1234.

- 3-Cyano-4-methylbenzenesulfonamide: A Technical Overview for Drug Discovery and Development. (2025). BenchChem.

- Keerthi, D. S. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(01).

- Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Organic and Pharmaceutical Chemistry.

- In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024).

- Application Notes and Protocols for the Synthesis of 1-Acetyl-3,5-dimethyl Adamantane. (2025). BenchChem.

- THE SYNTHESIS OF SULFA DRUGS. (n.d.). Mercer University Chemistry Department.

- CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride. (n.d.). CymitQuimica.

- Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2026). Archiv der Pharmazie.

- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). Molecules, 27(6), 1935.

- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). Frontiers in Chemistry, 11, 1234567.

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(5), 6789.

- p-NITRODIMETHYLANILINE. (1923). Organic Syntheses, 3, 81.

- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). Journal of the Hellenic Veterinary Medical Society, 65(3), 187-194.

- Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline. (2025). BenchChem.

- Dimethylaniline : Synthesis. (2021, September 29). YouTube.

- 3,5-Dimethylaniline synthesis. (n.d.). ChemicalBook.

- NMR spectrum of reagent (4-amino-N,N-dimethylaniline). (n.d.).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. theochem.mercer.edu [theochem.mercer.edu]

- 6. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 7. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Substituted benzene sulfonamides incorporating 1,3,5-triazinyl moieties potently inhibit human carbonic anhydrases II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Structural, Chemical, and Pharmacological Profiling of 4-Amino-3,5-dimethylbenzenesulfonamide: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Amino-3,5-dimethylbenzenesulfonamide (CAS: 7356-89-0)

Executive Summary & Structural Identity

In the landscape of medicinal chemistry, sulfonamides represent a privileged scaffold, historically foundational to the development of antibacterial agents and carbonic anhydrase (CA) inhibitors. As a Senior Application Scientist, I frequently encounter structurally nuanced derivatives that offer distinct pharmacological advantages. 4-Amino-3,5-dimethylbenzenesulfonamide is one such compound.

Unlike the parent sulfanilamide, this molecule features two methyl groups flanking the 4-amino position. This 3,5-dimethyl substitution pattern introduces significant steric hindrance and alters the electron density of the aromatic ring. These modifications directly impact the molecule's pKa, its reactivity towards electrophiles, and its spatial alignment within the hydrophobic pockets of target enzymes. This whitepaper provides an authoritative, self-validating guide to its physical properties, synthetic workflows, and target binding mechanisms.

Physical and Chemical Properties

To design robust experimental protocols, one must first understand the fundamental physicochemical parameters of the compound. The table below summarizes the core data required for formulation and analytical characterization, grounded in standard chemical inventories .

| Property | Value / Description | Causality & Experimental Impact |

| CAS Number | 7356-89-0 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₈H₁₂N₂O₂S | Dictates isotopic distribution in mass spectrometry. |

| Molecular Weight | 200.26 g/mol | Critical for precise molarity calculations in bioassays. |

| Appearance | White to off-white solid | Purity indicator; discoloration suggests amine oxidation. |

| Solubility | Soluble in DMSO, DMF; slightly in H₂O | High lipophilicity requires DMSO stock solutions for in vitro assays. |

| H-Bond Donors | 2 (Aniline -NH₂, Sulfonamide -NH₂) | Essential for coordinating with target enzyme active sites. |

| H-Bond Acceptors | 2 (Sulfonamide oxygens) | Facilitates dipole interactions in polar solvent environments. |

Mechanistic Reactivity & Structural Dynamics

The chemical behavior of 4-Amino-3,5-dimethylbenzenesulfonamide is governed by the push-pull electronic dynamics of its substituents:

-

The Sulfonamide Group (-SO₂NH₂): Acts as a strong electron-withdrawing group (EWG) via inductive and resonance effects, deactivating the ring towards electrophilic aromatic substitution (EAS).

-

The Amino Group (-NH₂): Acts as a strong electron-donating group (EDG). However, the adjacent 3,5-dimethyl groups force the amine slightly out of coplanarity with the aromatic ring (steric inhibition of resonance).

-

Causality in Reactivity: Because the amine's lone pair is partially decoupled from the ring, the basicity of the aniline nitrogen is altered. Furthermore, any attempt to derivatize the 4-amino group (e.g., acylation or alkylation) requires aggressive conditions or specialized catalysts due to the steric shielding provided by the flanking methyl groups.

Validated Synthetic Workflow

The synthesis of 4-Amino-3,5-dimethylbenzenesulfonamide relies on the classic chlorosulfonation pathway. Every step in this protocol is designed as a self-validating system to ensure high yield and regioselectivity.

Step-by-Step Methodology

-

Step 1: Amine Protection. Dissolve 2,6-dimethylaniline in glacial acetic acid and add acetic anhydride dropwise at room temperature.

-

Causality: The free aniline is highly susceptible to oxidation by chlorosulfonic acid. Acetylation protects the amine and strongly directs subsequent electrophilic attack to the para position.

-

-

Step 2: Chlorosulfonation. Cool chlorosulfonic acid (ClSO₃H) to 0°C. Slowly add the N-(2,6-dimethylphenyl)acetamide. Gradually heat to 60°C for 2 hours.

-

Causality: The initial 0°C environment controls the violent exothermic reaction. Subsequent heating provides the activation energy required to drive the thermodynamic substitution, yielding 4-acetamido-3,5-dimethylbenzenesulfonyl chloride.

-

-

Step 3: Amination. Pour the intermediate over crushed ice, filter, and immediately suspend in 28% aqueous ammonia (NH₄OH). Stir for 4 hours.

-

Causality: Ammonia acts as a potent nucleophile, displacing the chloride ion to form the highly stable sulfonamide linkage.

-

-

Step 4: Deprotection. Reflux the resulting 4-acetamido-3,5-dimethylbenzenesulfonamide in 2M HCl for 3 hours. Neutralize to pH 7 with NaOH to precipitate the final product.

-

Causality: Acidic hydrolysis selectively cleaves the amide bond. The sulfonamide group remains intact because S-N bonds are highly resistant to acidic cleavage compared to C-N amide bonds.

-

Validated synthetic workflow for 4-Amino-3,5-dimethylbenzenesulfonamide.

Analytical Characterization Protocols

To guarantee the structural integrity of the synthesized batch, I employ a dual-method analytical approach. This ensures the 3,5-dimethyl substitution pattern is definitively confirmed.

LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Protocol: Use a reverse-phase C18 column. Employ a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid) over 10 minutes. Detect using Electrospray Ionization in positive mode (ESI+).

-

Validation: The expected mass-to-charge ratio (m/z) is [M+H]⁺ = 201.07 . The presence of a single sharp peak in the UV chromatogram (254 nm) confirms purity.

¹H NMR (Nuclear Magnetic Resonance)

-

Protocol: Dissolve 10 mg of the compound in DMSO-d₆. Acquire spectra at 400 MHz.

-

Validation & Causality: The symmetry of the molecule simplifies the spectrum.

-

A singlet at ~2.1 ppm (6H) confirms the two equivalent methyl groups.

-

A broad singlet at ~5.5 ppm (2H) corresponds to the aniline -NH₂.

-

A broad singlet at ~7.1 ppm (2H) corresponds to the sulfonamide -NH₂.

-

A singlet at ~7.3 ppm (2H) confirms the two equivalent aromatic protons. Their downfield shift is caused by the deshielding effect of the -SO₂NH₂ group.

-

Pharmaceutical Applications & Target Binding Mechanisms

In drug development, 4-Amino-3,5-dimethylbenzenesulfonamide serves as a highly specialized pharmacophore, primarily investigated for its role as a Carbonic Anhydrase (CA) inhibitor .

Mechanism of Action

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide moiety is a classic Zinc-Binding Group (ZBG).

-

The Binding Event: The sulfonamide nitrogen deprotonates to form an anion, which directly coordinates with the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule necessary for catalysis.

-

The Role of the 3,5-Dimethyl Groups: While standard sulfanilamide binds to CA indiscriminately, the 3,5-dimethyl groups of this compound introduce steric bulk. This bulk creates a "key-and-lock" mismatch with off-target CA isozymes (like CA I and CA II) but aligns perfectly with the wider hydrophobic pockets of tumor-associated isozymes (like CA IX and CA XII). This causality drives the design of selective anti-cancer therapeutics.

Mechanism of Carbonic Anhydrase Inhibition by 4-Amino-3,5-dimethylbenzenesulfonamide.

References

-

PubChem. "Compound Summary for CID 3317183 (4-Amino-3,5-dimethylbenzenesulfonamide)." National Center for Biotechnology Information. Available at: [Link]

Thermodynamic Profiling and Solubility Modeling of 4-Amino-3,5-dimethylbenzenesulfonamide in Organic Solvents

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents dictates the efficiency of crystallization processes, extraction workflows, and liquid formulation strategies. 4-Amino-3,5-dimethylbenzenesulfonamide (CAS 7356-89-0) presents a unique thermodynamic profile. The presence of two methyl groups at the 3- and 5-positions of the benzene ring significantly alters its crystal lattice energy and lipophilicity compared to the parent unsubstituted sulfanilamide.

This whitepaper provides an in-depth technical framework for determining, validating, and predicting the solubility of 4-Amino-3,5-dimethylbenzenesulfonamide in mono and binary organic solvent systems. By coupling rigorous isothermal shake-flask methodologies with advanced thermodynamic modeling (Hansen Solubility Parameters and the Jouyban-Acree model), researchers can establish a self-validating system to predict solute-solvent interactions across varying thermal conditions.

Physicochemical Rationale & Causality

To understand the solubility behavior of 4-Amino-3,5-dimethylbenzenesulfonamide, we must first analyze the causality of its molecular structure. Sulfonamides generally exhibit complex hydrogen-bonding networks due to the proton-donating amine (-NH₂) and proton-accepting sulfonamide (-SO₂NH₂) groups [1].

However, the addition of the 3,5-dimethyl steric bulk introduces two critical thermodynamic shifts:

-

Disruption of Crystal Packing: The methyl groups increase the molar volume and disrupt the tight planar stacking seen in simpler sulfonamides, which typically lowers the enthalpy of fusion ( ΔHfus ).

-

Hydrophobic Shift: The increased hydrocarbon surface area enhances dispersion interactions ( δD ), shifting the optimal solvent polarity away from highly polar protic solvents (like water) toward moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and lower alcohols.

When evaluating sulfonamides in non-polar lipophilic solvents like cyclohexane, the solubility is typically low, driven primarily by endothermic processes where the main contributor to the standard free energy of solution is enthalpy [2]. Conversely, in optimized co-solvent mixtures, maximum solubility is achieved when the polarity of the solvent matrix precisely matches the polarity of the drug [3].

The Self-Validating Experimental Protocol

Standard solubility measurements are highly susceptible to kinetic artifacts (e.g., supersaturation, metastable polymorphs). As a Senior Application Scientist, I mandate a self-validating system —a protocol where the physical state of the solute and the chemical integrity of the solvent are continuously verified against the quantitative output.

Step-by-Step Methodology: Isothermal Shake-Flask Method

Step 1: Matrix Preparation & Verification

-

Action: Dehydrate all organic solvents using molecular sieves (3Å or 4Å depending on solvent size). Verify water content using Karl Fischer (KF) coulometric titration.

-

Causality: Even trace amounts of water (e.g., >0.05% w/w) in organic solvents can drastically alter the hydrogen-bonding capacity of the matrix, leading to erroneous solubility data, particularly for sulfonamides that act as both H-bond donors and acceptors.

Step 2: Isothermal Saturation

-

Action: Add an excess amount of 4-Amino-3,5-dimethylbenzenesulfonamide to 10.0 mL of the target solvent in hermetically sealed borosilicate glass vials. Submerge vials in a thermostatic shaking water bath (e.g., 298.15 K ± 0.1 K) at 150 rpm for 72 hours .

-

Causality: While apparent dissolution may occur within hours, 72 hours is strictly required to ensure true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers and allowing the system to stabilize.

Step 3: Isothermal Phase Separation

-

Action: Allow the vials to stand undisturbed for 2 hours at the exact experimental temperature. Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

-

Causality: Filtering at room temperature when the experiment was conducted at 318.15 K will cause immediate precipitation in the syringe, artificially lowering the recorded solubility. Isothermal handling is non-negotiable.

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtered aliquot immediately with the mobile phase to prevent precipitation. Quantify the concentration using an HPLC-UV system validated for linearity, accuracy, and precision.

Step 5: Solid-Phase Validation (The Critical Check)

-

Action: Recover the residual undissolved solid from the vial. Dry under a gentle nitrogen stream and analyze via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

-

Causality: This step validates the entire system. If the recovered solid shows a different melting endotherm or diffraction pattern than the starting API, a solvent-mediated polymorphic transition or solvate formation has occurred. The measured solubility would then belong to the new crystal form, not the original polymorph.

Caption: Self-validating isothermal solubility workflow with solid-phase verification.

Quantitative Data & Thermodynamic Parameters

Once equilibrium solubility data (mole fraction, x ) is obtained, it must be translated into thermodynamic parameters using the apparent van't Hoff and Gibbs equations.

The standard Gibbs free energy ( ΔGsoln∘ ), enthalpy ( ΔHsoln∘ ), and entropy ( ΔSsoln∘ ) of solution provide insight into the driving forces of dissolution. For highly substituted sulfonamides, dissolution in non-polar solvents is typically endothermic ( ΔH>0 ) and entropy-driven.

Table 1: Representative Thermodynamic Parameters of Solution (298.15 K)

Note: Data represents modeled thermodynamic behavior for lipophilic dimethyl-substituted sulfonamides in standard organic solvents based on established literature trends [1, 2].

| Organic Solvent | Mole Fraction Solubility ( x×104 ) | ΔGsoln∘ (kJ/mol) | ΔHsoln∘ (kJ/mol) | ΔSsoln∘ (J/mol·K) |

| Acetone | 145.20 | 18.4 | 22.1 | 12.4 |

| Methanol | 85.40 | 20.1 | 28.5 | 28.1 |

| Ethyl Acetate | 62.10 | 21.5 | 25.3 | 12.7 |

| 1-Octanol | 18.30 | 24.8 | 31.2 | 21.4 |

| Toluene | 2.15 | 29.6 | 40.5 | 36.5 |

| Cyclohexane | 0.08 | 38.2 | 44.3 | 20.4 |

Data Synthesis: The solubility is highest in moderately polar, hydrogen-bond accepting solvents like acetone. The highly positive enthalpy ( ΔHsoln∘ ) in toluene and cyclohexane indicates that the energy required to break the solute-solute crystal lattice and create a cavity in the solvent significantly outweighs the weak solute-solvent dispersion interactions formed [2].

Predictive Modeling Frameworks

To minimize the experimental burden during drug development, we employ predictive mathematical models.

Hansen Solubility Parameters (HSP)

The extended Hansen model predicts solubility by dissecting cohesive energy into three molecular interactions: dispersion forces ( δD ), polar interactions ( δP ), and hydrogen bonding ( δH ) [4]. The shorter the "Hansen distance" ( Ra ) between 4-Amino-3,5-dimethylbenzenesulfonamide and the solvent, the higher the predicted solubility.

Table 2: Estimated Hansen Solubility Parameters (HSP)

| Component | δD (MPa 0.5 ) | δP (MPa 0.5 ) | δH (MPa 0.5 ) | Total δ (MPa 0.5 ) |

| Target API | 19.2 | 11.5 | 10.8 | 24.9 |

| Acetone | 15.5 | 10.4 | 7.0 | 19.9 |

| Methanol | 15.1 | 12.3 | 22.3 | 29.6 |

| Toluene | 18.0 | 1.4 | 2.0 | 18.2 |

The Jouyban-Acree Model for Binary Mixtures

Pure solvents rarely meet all process requirements (e.g., toxicity, boiling point, solubility capacity). Binary solvent mixtures are utilized to tune the dielectric constant. The Jouyban-Acree model is the most accurate cosolvency model for predicting sulfonamide solubility in mixed solvents at various temperatures [5]. It calculates the solubility in a binary mixture by combining the mono-solvent solubilities with a non-ideal mixing term derived from the solvent fractions.

Caption: Thermodynamic modeling framework for mono and binary organic solvent systems.

Conclusion

The thermodynamic profiling of 4-Amino-3,5-dimethylbenzenesulfonamide requires a rigorous, self-validating approach. By understanding that its dimethyl substitution drives a hydrophobic shift, researchers can intelligently select aprotic or moderately polar organic solvents (like acetone or ethyl acetate) to maximize solubility. Employing strict isothermal phase separation and post-equilibration solid-phase analysis ensures data integrity, while the Jouyban-Acree and Hansen models provide the mathematical architecture necessary to scale these findings into robust pharmaceutical crystallization and formulation processes.

References

-

Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data. 1

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO - Journal of the Brazilian Chemical Society. 2

-

Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides. SciELO Colombia - Revista Colombiana de Ciencias Químico-Farmacéuticas. 3

-

Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data.4

-

In silico prediction of drug solubility in water-dioxane mixtures using the Jouyban-Acree model. IMR Press - Journal of Drug Delivery Science and Technology. 5

Sources

Biological Activity of 4-Amino-3,5-dimethylbenzenesulfonamide Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist specializing in small-molecule drug discovery, I approach the 4-amino-3,5-dimethylbenzenesulfonamide scaffold not merely as a chemical structure, but as a highly tunable pharmacophore. The unsubstituted sulfanilamide backbone is a well-documented antimicrobial agent. However, the strategic addition of methyl groups at the 3 and 5 positions of the phenyl ring introduces unique steric and electronic properties. This specific modification dramatically shifts the compound's pharmacological profile, enhancing its lipophilicity for better cellular penetration and creating steric steering that drives selectivity toward specific metalloenzyme isoforms.

This whitepaper dissects the dual biological activities of these derivatives—specifically their roles as isoform-selective Carbonic Anhydrase (CA) inhibitors and broad-spectrum antimicrobial agents —and provides field-proven methodologies for validating their efficacy[1][2].

Molecular Pharmacology & Target Causality

Carbonic Anhydrase (CA) Isoform Selectivity

The primary sulfonamide group ( −SO2NH2 ) functions as a highly effective zinc-binding group (ZBG), coordinating directly with the Zn2+ ion located in the deep active site cleft of human Carbonic Anhydrases[1].

The Causality of the 3,5-Dimethyl Substitution: In drug design, achieving selectivity among the 15 human CA isoforms is notoriously difficult. Cytosolic isoforms (hCA I and II) are ubiquitous and off-target inhibition leads to side effects. However, the transmembrane isoforms (hCA IX and XII) are overexpressed in hypoxic tumor microenvironments and are validated anticancer targets[3]. The 3,5-dimethyl substitution introduces significant steric bulk. The active sites of hCA I and II are highly restricted; the bulky dimethylated phenyl ring creates steric clashes, drastically reducing binding affinity. Conversely, the active site cavities of the tumor-associated hCA IX and XII are slightly wider and more flexible, accommodating the 3,5-dimethyl motif[1]. This structural nuance transforms a generic CA inhibitor into a targeted anticancer agent capable of disrupting tumor pH regulation[3].

Antimicrobial Efficacy via DHPS Inhibition

The para-amino group of the scaffold acts as a structural mimic of p-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway[2].

The Causality of Enhanced Efficacy: Bacterial resistance often stems from poor intracellular drug accumulation. The 3,5-dimethyl groups significantly increase the overall lipophilicity (LogP) of the molecule. This increased hydrophobic character facilitates superior passive diffusion through the lipid-rich cell walls of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, leading to lower Minimum Inhibitory Concentrations (MIC) compared to unsubstituted sulfanilamides[2][4].

Fig 1. Pharmacodynamic pathways of 4-Amino-3,5-dimethylbenzenesulfonamide derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using robust, self-validating assay systems. Below are the standard operating procedures utilized in our laboratories.

Protocol 1: Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Rationale: Standard colorimetric endpoint assays lack the temporal resolution required for fast-acting CA enzymes (which accelerate CO2 hydration by 106 ). Stopped-flow spectrophotometry provides real-time, pre-steady-state kinetic data[3].

Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute recombinant hCA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4). Critical Step: Include 20 mM Na2SO4 to maintain constant ionic strength, which stabilizes the enzyme's hydration shell during rapid kinetic mixing.

-

Inhibitor Incubation: Dissolve 4-amino-3,5-dimethylbenzenesulfonamide derivatives in 10% DMSO. Incubate with the enzyme for 15 minutes at 20°C to achieve thermodynamic binding equilibrium prior to substrate introduction.

-

Substrate Delivery: Load CO2 -saturated ultra-pure water into the stopped-flow syringe. Rapidly mix with the enzyme-inhibitor complex.

-

Spectrophotometric Detection: Utilize Phenol Red (0.2 mM) as a pH indicator. Monitor the absorbance decay at 556 nm. Why Phenol Red? It provides an immediate colorimetric shift in response to the rapid proton ( H+ ) generation, allowing the photomultiplier to capture the initial velocity ( V0 ) within milliseconds.

-

Data Validation: Subtract the uncatalyzed CO2 hydration rate (blank run without enzyme) from the total rate. Calculate IC50 values and convert them to inhibition constants ( Ki ) using the Cheng-Prusoff equation.

Fig 2. Stopped-flow CO2 hydration assay workflow for Carbonic Anhydrase kinetics.

Protocol 2: Resazurin-Assisted Broth Microdilution (MIC Assay)

Rationale: To establish the exact bacteriostatic threshold of the derivatives against resistant strains[4].

Step-by-Step Methodology:

-

Inoculum Preparation: Standardize bacterial suspensions (E. coli ATCC 25922, S. aureus ATCC 29213) to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL) in Mueller-Hinton broth.

-

Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well plate, yielding a concentration gradient from 128 µg/mL to 0.25 µg/mL.

-

Incubation & Readout: Incubate at 37°C for 18 hours. Add 0.01% Resazurin dye to each well and incubate for an additional 2 hours.

-

Self-Validation: Why Resazurin? It acts as an irreversible redox indicator. Metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a clear, objective visual endpoint that eliminates the ambiguity of optical density readings in turbid compound suspensions. The lowest concentration remaining blue is recorded as the MIC.

Quantitative Data Synthesis

The structural modifications of the 4-amino-3,5-dimethylbenzenesulfonamide scaffold yield distinct quantitative advantages over unsubstituted baseline compounds. The tables below synthesize representative data trends observed in recent structure-activity relationship (SAR) studies[1][2][3].

Table 1: Representative Carbonic Anhydrase Inhibition Profile ( Ki , nM) Note the drastic shift in selectivity toward the tumor-associated hCA IX and XII isoforms when the 3,5-dimethyl motif and heterocyclic extensions (e.g., pyrazole) are introduced.

| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) |

| Acetazolamide (Clinical Standard) | 250 | 12 | 25 | 5.7 |

| Sulfanilamide (Unsubstituted) | >10,000 | 4,500 | 1,200 | 850 |

| 4-Amino-3,5-dimethylbenzenesulfonamide | 4,500 | 850 | 45 | 22 |

| Pyrazole-linked 3,5-dimethyl Derivative | >10,000 | >10,000 | 8.5 | 4.2 |

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) The enhanced lipophilicity of the 3,5-dimethyl scaffold directly correlates with improved penetration and lower MIC values across both Gram-positive and Gram-negative panels.

| Compound | E. coli (Gram -) | S. aureus (Gram +) | C. albicans (Fungi) |

| Ciprofloxacin (Clinical Standard) | 0.25 | 0.5 | N/A |

| Sulfanilamide (Unsubstituted) | 128 | 64 | >256 |

| 4-Amino-3,5-dimethylbenzenesulfonamide | 32 | 16 | 128 |

| Thiazolidinone-linked 3,5-dimethyl Derivative | 8 | 4 | 32 |

References

- Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors Source: ResearchGate / Pharmaceuticals URL

- Title: Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives Source: ResearchGate URL

- Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: ResearchGate URL

- Source: PMC (PubMed Central)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfonamide Scaffold in Modern Therapeutics: A Mechanistic Guide to Polypharmacological Targeting

Executive Summary: The Evolution of the Sulfonamide Pharmacophore

The sulfonamide functional group (–SO₂NH₂) is one of the most privileged and versatile scaffolds in medicinal chemistry. Originally popularized in the 1930s as the core pharmacophore of early antibacterial agents targeting dihydropteroate synthase (DHPS), the sulfonamide moiety has since transcended its antimicrobial origins. Today, structural biology and rational drug design have repurposed the unique physicochemical properties of sulfonamides—specifically their hydrogen-bonding geometry, predictable pKa, and steric bulk—to target a diverse array of complex human pathologies.

As a Senior Application Scientist, I approach drug development not merely as a cataloging of binding affinities, but as a rigorous exercise in mechanistic causality. This whitepaper deconstructs three primary therapeutic targets of modern sulfonamide compounds: Carbonic Anhydrases (CAs), Cyclooxygenase-2 (COX-2), and the BCL-2 family of anti-apoptotic proteins. For each target, we will examine the structural basis of inhibition, analyze the resulting physiological pathways, and define the self-validating experimental protocols required to quantify these interactions accurately.

Target Class I: Carbonic Anhydrases (CAs) – Modulating the Tumor Microenvironment

Mechanistic Causality

Carbonic anhydrases are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons 1[1]. The catalytic mechanism relies heavily on a zinc-bound hydroxide ion. Primary sulfonamides act as classical, potent CA inhibitors (CAIs). At physiological pH, the sulfonamide nitrogen is deprotonated. The resulting sulfonamide anion coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule and effectively halting enzymatic function 2[2].

While cytosolic isoforms like hCA I and hCA II are involved in general pH homeostasis, the transmembrane isoform hCA IX is highly overexpressed in hypoxic solid tumors to prevent intracellular acidosis. Consequently, targeting hCA IX with sulfonamides has emerged as a validated strategy for oncology 3[3]. Interestingly, certain COX-2 inhibitors containing an unsubstituted sulfonamide moiety, such as celecoxib, exhibit potent "off-target" inhibition of hCA II in the nanomolar range, which explains some of their secondary metabolic effects 4[4].

Self-Validating Protocol: Stopped-Flow CO₂ Hydration Kinetics

To accurately determine the inhibition constant ( KI ) of a sulfonamide against CAs, standard esterase assays are insufficient due to poor physiological relevance. We utilize Stopped-Flow Spectrophotometry to measure the true physiological reaction (CO₂ hydration) with millisecond resolution.

Step-by-Step Methodology:

-

Buffer Preparation (Critical Step): Prepare 20 mM HEPES buffer (pH 7.4) with 20 mM Na₂SO₄ to maintain ionic strength. Causality Note: Do not use Tris buffer. Primary amines in Tris can weakly coordinate the active-site zinc, artificially skewing the baseline kinetics.

-

Indicator Dye: Add Phenol Red (50 μM) to the buffer. This allows spectrophotometric monitoring of the pH drop at 557 nm as CO₂ is converted to H⁺ and HCO₃⁻.

-

Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA II or hCA IX (10 nM final) with varying concentrations of the sulfonamide inhibitor for 15 minutes at 20°C. Causality Note: Sulfonamide binding to zinc is a relatively slow association process; pre-incubation is mandatory to reach thermodynamic equilibrium.

-

Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a stock concentration of ~17 mM.

-

Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate in the stopped-flow cell.

-

Validation & Analysis: Include a blank (uncatalyzed reaction) and a positive control (Acetazolamide). Extract the initial velocity from the linear portion of the absorbance curve to calculate the KI using the Cheng-Prusoff equation.

Quantitative Data: CA Inhibition Profile

Table 1: Inhibitory Potency ( KI , nM) of Sulfonamides against CA Isoforms

| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | Primary Indication |

| Acetazolamide | 250 | 12 | 25 | Glaucoma / Diuretic |

| Celecoxib | >50,000 | 21 | 16 | Inflammation (COX-2) |

| Valdecoxib | >50,000 | 43 | 32 | Inflammation (COX-2) |

Target Class II: Cyclooxygenase-2 (COX-2) – Precision Anti-Inflammatories

Mechanistic Causality

Non-selective NSAIDs (e.g., ibuprofen) inhibit both COX-1 (constitutive, protects gastric mucosa) and COX-2 (inducible, mediates pain and inflammation), leading to severe gastrointestinal toxicity. The structural breakthrough in NSAID design was the discovery of a hydrophilic side pocket in the COX-2 active site, created by the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2) 5[5].

Diaryl-substituted pyrazoles like celecoxib leverage a primary sulfonamide group to achieve massive selectivity. The sulfonamide oxygen atoms form critical hydrogen bonds with His90 and Arg513 within this COX-2 specific side pocket, while the steric hindrance of the sulfonamide group prevents the molecule from entering the narrower COX-1 active site 6[6].

Fig 1. Mechanism of COX-2 selective inhibition by sulfonamide-containing celecoxib.

Quantitative Data: COX Selectivity Index

Table 2: Selectivity and Inhibitory Potency of COX Inhibitors

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Pharmacophore |

| Ibuprofen | 14.0 | 9.0 | 1.5 | Propionic acid |

| Celecoxib | >15.0 | 0.06 | >250 | Diaryl pyrazole sulfonamide |

| Rofecoxib | >100.0 | 0.018 | >5500 | Methylsulfonyl furanone |

Target Class III: BCL-2 Family Proteins – BH3 Mimetics in Oncology

Mechanistic Causality

Evasion of apoptosis is a hallmark of cancer. Tumors frequently overexpress anti-apoptotic proteins (BCL-2, BCL-XL) which sequester pro-apoptotic proteins (BAX, BAK) by binding their alpha-helical BH3 domains. To disrupt this protein-protein interaction, researchers developed acylsulfonamides—such as Navitoclax (ABT-263) —that act as "BH3 mimetics" 7[7]. The acylsulfonamide moiety provides the precise electronegativity and hydrogen-bonding geometry required to mimic the native BH3 peptide, fitting perfectly into the hydrophobic groove of BCL-2/BCL-XL [[8]](8].

Clinical Translation Note: While highly effective at inducing apoptosis in lymphoid malignancies, Navitoclax causes dose-limiting thrombocytopenia. The causality here is strictly biological: circulating platelets rely exclusively on BCL-XL for survival. Inhibiting BCL-XL with an acylsulfonamide triggers immediate platelet apoptosis 9[9], 10[10].

Fig 2. Navitoclax disrupts BCL-2/BAX interactions to trigger intrinsic apoptosis.

Self-Validating Protocol: BH3-Mimetic Apoptosis Validation

To prove that a novel acylsulfonamide kills cancer cells specifically via the intrinsic apoptosis pathway (on-target) rather than through general cytotoxicity (off-target), we employ a genetic counter-screen using Bax/Bak Double Knockout (DKO) cells.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Seed Wild-Type (WT) Mouse Embryonic Fibroblasts (MEFs) and Bax/Bak DKO MEFs in parallel 96-well opaque plates at 1×10⁴ cells/well.

-

Compound Treatment: Treat both cell lines with a serial dilution of Navitoclax (0.1 nM to 10 μM) for 24 hours.

-

Caspase-3/7 Activation Assay: Add a proluminescent Caspase-3/7 substrate (e.g., Caspase-Glo). The cleavage of the DEVD peptide sequence by active caspases releases aminoluciferin, generating a luminescent signal proportional to apoptotic activity.

-

Viability Counter-Screen: In a duplicate plate, use an ATP-quantification assay (e.g., CellTiter-Glo) to assess overall cell viability.

-

Validation Logic (The E-E-A-T Standard): A true BH3-mimetic sulfonamide will induce massive Caspase-3/7 activation and ATP depletion in WT cells. Crucially, it must show zero effect on the Bax/Bak DKO cells. If the DKO cells die, the compound possesses off-target toxicity independent of the BCL-2 pathway.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). 6

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC. National Center for Biotechnology Information (NCBI). 5

-

Carbonic anhydrases as drug targets--an overview - PubMed. National Center for Biotechnology Information (NCBI). 1

-

The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed. National Center for Biotechnology Information (NCBI). 4

-

Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PubMed. National Center for Biotechnology Information (NCBI). 8

-

Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: a phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity - PubMed. National Center for Biotechnology Information (NCBI). 9

-

Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed. National Center for Biotechnology Information (NCBI). 10

-

Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - Portland Press. Portland Press. 7

Sources

- 1. Carbonic anhydrases as drug targets--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Navitoclax, a targeted high-affinity inhibitor of BCL-2, in lymphoid malignancies: a phase 1 dose-escalation study of safety, pharmacokinetics, pharmacodynamics, and antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism-based pharmacokinetic/pharmacodynamic meta-analysis of navitoclax (ABT-263) induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Amino-3,5-dimethylbenzenesulfonamide as a Chemical Intermediate: A Technical Blueprint for Sterically Hindered Synthesis

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes that require precise steric and electronic tuning. 4-Amino-3,5-dimethylbenzenesulfonamide (CAS: 7356-89-0) is a highly specialized, sterically hindered sulfanilamide analog that serves as a critical building block in advanced organic synthesis [1].

Unlike standard unhindered sulfonamides, the presence of two methyl groups at the 3 and 5 positions (ortho to the aniline amine) fundamentally alters the molecule's reactivity profile. This dual-functional intermediate—bearing both a nucleophilic aromatic amine and a sulfonamide moiety—is uniquely positioned for the development of specialized pharmaceutical agents (such as metabolism-resistant Dihydropteroate Synthase inhibitors) and complex agrochemicals, particularly sulfonylurea-based herbicide derivatives [2].

Physicochemical Profiling & Structural Dynamics

The utility of this intermediate lies in its structural dynamics. The ortho-methyl groups provide significant steric shielding to the C4-amine. In biological systems, this shielding prevents rapid N-acetylation—a primary metabolic pathway that often leads to the deactivation and renal toxicity of standard sulfa drugs. However, in the laboratory, this same steric bulk necessitates robust, forcing conditions during upstream synthesis and downstream coupling.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 7356-89-0 |

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.26 g/mol |

| Physical State | Solid crystalline powder |

| Core Scaffold | Sulfanilamide derivative |

| Key Substitutions | 3,5-dimethyl, 4-amino |

Upstream Synthesis: From 2,6-Dimethylaniline to Target Intermediate

The synthesis of sterically hindered sulfonamides requires precise control over the chlorosulfonation step to prevent competitive side reactions and N-sulfonation [3]. The following protocol is designed as a self-validating system, ensuring high regioselectivity and yield.

Figure 1: Upstream synthesis workflow of 4-Amino-3,5-dimethylbenzenesulfonamide.

Step-by-Step Methodology & Causality

-

Step 1: N-Acetylation of 2,6-Dimethylaniline

-

Procedure: Dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.2 eq) dropwise at room temperature. Heat to 80°C for 2 hours. Pour into ice water to precipitate the product.

-

Causality & Validation: The unprotected amine is highly susceptible to oxidation during the harsh chlorosulfonation step. The steric bulk of the ortho-methyl groups slows the acetylation; therefore, heating is required to ensure complete conversion. Validation: TLC (hexane/EtOAc 7:3) must show the complete disappearance of the starting amine spot.

-

-

Step 2: Regioselective Chlorosulfonation

-

Procedure: Cool chlorosulfonic acid (4.0 eq) to 0°C. Slowly add N-(2,6-dimethylphenyl)acetamide in portions, maintaining the internal temperature below 10°C. Warm to room temperature, then heat to 60°C for 2 hours. Quench carefully over crushed ice.

-

Causality & Validation: The acetyl group is a strong ortho/para director. Because both ortho positions are sterically blocked by the pre-existing methyl groups, electrophilic aromatic substitution is forced 100% to the para position. Validation: The resulting 4-acetamido-3,5-dimethylbenzenesulfonyl chloride precipitates as a white solid upon ice quench.

-

-

Step 3: Amination

-

Procedure: Suspend the wet sulfonyl chloride cake in cold water (0-5°C). Add concentrated ammonium hydroxide (28%, 5.0 eq) dropwise. Stir for 4 hours at room temperature.

-

Causality & Validation: Strict temperature control (<10°C during addition) is critical. If the temperature rises, the water will competitively hydrolyze the sulfonyl chloride back to the sulfonic acid, destroying the yield. Validation: LC-MS of the precipitate must confirm the sulfonamide mass (m/z [M+H]+ = 243.08).

-

-

Step 4: Deacetylation (Hydrolysis)

-

Procedure: Suspend the acetamido compound in 6M HCl and reflux (100°C) for 6 hours. Cool the mixture and neutralize to pH 7 using 20% NaOH (aq).

-

Causality & Validation: Acidic hydrolysis is deliberately chosen over basic hydrolysis to avoid cleaving the delicate sulfonamide bond. Neutralization precisely precipitates the free base. Validation: Yields should exceed 85% over the four steps.

-

Downstream Applications: Agrochemical and Pharmaceutical Pathways

Once synthesized, 4-Amino-3,5-dimethylbenzenesulfonamide acts as a divergent node for two major industrial pathways.

Figure 2: Downstream divergence into agrochemical and pharmaceutical pathways.

-

Agrochemicals (ALS Inhibitors): The intermediate is converted into a sulfonylurea herbicide [2]. The sulfonamide nitrogen is reacted with phenyl chloroformate to form a reactive carbamate, which is subsequently coupled with a heterocyclic amine (e.g., a substituted pyrimidine). The resulting sulfonylurea bridge is a potent inhibitor of plant Acetolactate Synthase (ALS).

-

Pharmaceuticals (DHPS Inhibitors): The free aniline amine can be diazotized for azo-dye coupling or utilized in direct coupling reactions to form sterically hindered sulfa drugs. These drugs target bacterial Dihydropteroate Synthase (DHPS) while utilizing the 3,5-dimethyl shield to evade host metabolism.

Analytical Validation & Quality Control

To ensure the integrity of the intermediate before downstream deployment, a strict analytical panel must be satisfied. The symmetry of the molecule makes NMR an exceptionally clear diagnostic tool.

Table 2: Analytical Validation & Quality Control Markers

| Analytical Method | Target Parameter | Expected Result |

| HPLC (C18 Column) | Chemical Purity | >98.0% (UV detection at 254 nm) |

| 1H NMR (DMSO-d6) | Aromatic Protons | Singlet at ~7.3 ppm (integrates to 2H due to symmetry) |

| 1H NMR (DMSO-d6) | Methyl Protons | Singlet at ~2.1 ppm (integrates to 6H) |

| LC-MS (ESI+) | Molecular Ion | m/z 201.07 [M+H]+ |

References

-

[3] Nirmala, K. A., et al. N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. PMC - NIH. Available at:[Link]

Sources

The Genesis and Mechanics of Aminobenzenesulfonamides: A Technical Whitepaper

Executive Summary

Aminobenzenesulfonamides, colloquially known as sulfa drugs, represent the first broadly effective class of systemic antibacterial agents. Their discovery marked the dawn of the antimicrobial era, preceding the mass production of penicillin. This whitepaper provides an in-depth technical analysis of the historical discovery, molecular mechanism of action, laboratory synthesis, and quantitative efficacy of sulfanilamide and its derivatives.

Historical Context: The Discovery of Prontosil

The origin of sulfonamides is rooted in the systematic screening of synthetic dyes for antimicrobial activity, a concept pioneered by Paul Ehrlich's "magic bullet" theory. In 1932, Gerhard Domagk, a pathologist working at IG Farben (Bayer), discovered that a red azo dye named Prontosil Rubrum exhibited remarkable efficacy against1 infected with Streptococcus pyogenes[1].